molecular formula C29H40N2O2 B10897515 (16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol

(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol

Cat. No.: B10897515
M. Wt: 448.6 g/mol
InChI Key: IBNFQZMCZXLXIE-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol involves multiple steps, starting from basic steroidal precursors. The key steps include:

    Formation of the hexyloxy group: This is typically achieved through an etherification reaction using hexanol and a suitable leaving group.

    Introduction of the pyrazolylmethylidene group: This step involves the condensation of a pyrazole derivative with the steroid backbone, often facilitated by a base such as sodium hydride.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds in the structure to single bonds, altering the compound’s properties.

    Substitution: Various substitution reactions can occur, especially at the pyrazole ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the desired substituent, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol is used as a model compound for studying steroidal reactions and mechanisms. Its complex structure makes it an interesting subject for synthetic organic chemists.

Biology and Medicine

In biology and medicine, this compound is studied for its potential estrogenic activity. It can be used in research related to hormone replacement therapy, contraceptive development, and the treatment of estrogen-related disorders.

Industry

In the industrial sector, this compound may be used in the development of pharmaceuticals and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of (16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol involves its interaction with estrogen receptors in the body. Upon binding to these receptors, it can modulate the expression of various genes involved in growth, development, and metabolism. The molecular pathways involved include the activation of estrogen response elements in the DNA, leading to changes in gene transcription.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with a similar steroidal structure but lacking the hexyloxy and pyrazolylmethylidene groups.

    Ethinylestradiol: A synthetic estrogen used in contraceptives, differing in the presence of an ethinyl group at the C17 position.

Uniqueness

The uniqueness of (16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol lies in its specific structural modifications, which can confer unique binding properties and biological activities compared to other estrogens.

Properties

Molecular Formula

C29H40N2O2

Molecular Weight

448.6 g/mol

IUPAC Name

(16E)-3-hexoxy-13-methyl-16-[(1-methylpyrazol-4-yl)methylidene]-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C29H40N2O2/c1-4-5-6-7-14-33-23-9-11-24-21(16-23)8-10-26-25(24)12-13-29(2)27(26)17-22(28(29)32)15-20-18-30-31(3)19-20/h9,11,15-16,18-19,25-28,32H,4-8,10,12-14,17H2,1-3H3/b22-15+

InChI Key

IBNFQZMCZXLXIE-PXLXIMEGSA-N

Isomeric SMILES

CCCCCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)C/C(=C\C5=CN(N=C5)C)/C4O)C

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC(=CC5=CN(N=C5)C)C4O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.